molecular formula C21H26N4O3 B2450423 N-(4-((2-(cyclohex-1-en-1-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1207000-02-9

N-(4-((2-(cyclohex-1-en-1-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2450423
CAS No.: 1207000-02-9
M. Wt: 382.464
InChI Key: YNDDEVICJYFBAN-UHFFFAOYSA-N
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Description

N-(4-((2-(cyclohex-1-en-1-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.464. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[2-(cyclohexen-1-yl)ethylcarbamoyl]phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-25-14-18(21(24-25)28-2)20(27)23-17-10-8-16(9-11-17)19(26)22-13-12-15-6-4-3-5-7-15/h6,8-11,14H,3-5,7,12-13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDDEVICJYFBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((2-(cyclohex-1-en-1-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, a complex pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C20H24N4O3\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_3

Structural Features

  • Pyrazole Ring : Central to its biological activity, the pyrazole moiety is known for various pharmacological effects.
  • Cyclohexene Substituent : This contributes to the compound's lipophilicity and potential receptor interactions.
  • Carboxamide Group : Enhances solubility and may influence binding to biological targets.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF7 (breast cancer)39.70
Compound BMDA-MB-231 (breast cancer)0.26
This compoundTBDTBD

These findings suggest that the compound may possess similar or enhanced efficacy against cancerous cells.

Enzyme Inhibition

The compound's structural components are likely to interact with various enzymes relevant to disease processes. For example:

  • Acetylcholinesterase (AChE) : Inhibition studies on related pyrazole compounds have shown promising results (IC50 = 66.37 nM), suggesting potential neuroprotective effects.
  • Carbonic Anhydrase : Pyrazole derivatives have been noted for their ability to inhibit this enzyme, which is crucial in maintaining acid-base balance in tissues.

Other Pharmacological Effects

Recent studies have also highlighted additional biological activities of pyrazole derivatives:

  • Anti-inflammatory Activity : Compounds have been shown to modulate inflammatory pathways, potentially reducing chronic inflammation.
  • Antidepressant Effects : Some pyrazole analogs exhibit activity against monoamine oxidase (MAO), indicating potential use in treating mood disorders.

Case Study 1: Anticancer Activity

A study explored the cytotoxic effects of a series of pyrazole derivatives on MCF7 and MDA-MB-231 cells. The results demonstrated that modifications on the pyrazole ring significantly influenced anticancer potency, with some compounds achieving IC50 values as low as 0.26 µM, indicating strong antiproliferative activity .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of various pyrazole derivatives. The findings revealed that certain structural modifications enhanced selectivity towards AChE and carbonic anhydrase, suggesting a pathway for developing therapeutic agents targeting neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-((2-(cyclohex-1-en-1-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?

  • Methodology :

  • Multi-step synthesis : Begin with pyrazole ring formation via cyclocondensation of hydrazines and diketones, followed by carbamoyl linkage using coupling reagents like EDCI/HOBt. The cyclohexenyl ethyl group can be introduced via nucleophilic substitution or amide coupling .

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes at 100–120°C) and improves yield (up to 85%) compared to conventional heating .

  • Key reagents : Use anhydrous solvents (DMF, THF) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to minimize side reactions.

    Synthetic Step Conditions Yield
    Pyrazole formation80°C, 12 hrs70%
    Carbamoyl couplingEDCI, RT, 6 hrs85%
    Cyclohexenyl additionMicrowave, 100°C82%

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C3, methyl at N1) and carbamoyl connectivity. Compare peaks with computational predictions (e.g., DFT) .
  • X-ray crystallography : Resolve 3D conformation to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the carboxamide group) .
  • HPLC-MS : Ensure purity (>95%) and detect impurities via reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What strategies improve solubility for in vitro assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions to avoid cytotoxicity .
  • Formulation : Incorporate cyclodextrins or lipid-based nanoparticles to enhance aqueous solubility while maintaining bioactivity .
  • pH adjustment : Test solubility in buffered solutions (pH 6.8–7.4) mimicking physiological conditions .

Advanced Research Questions

Q. How to design SAR studies to optimize bioactivity against target enzymes?

  • Methodology :

  • Substituent variation : Modify the cyclohexenyl group (e.g., replace with bicyclic moieties) or methoxy position to assess steric/electronic effects on binding .
  • Enzymatic assays : Test inhibition of kinases (e.g., JAK2, EGFR) using fluorescence polarization or ADP-Glo™ assays. Compare IC₅₀ values across derivatives .
  • Computational docking : Use AutoDock Vina to predict binding modes and guide rational design .

Q. How to resolve discrepancies in biological activity across assay systems?

  • Methodology :

  • Assay standardization : Validate cell-free (e.g., recombinant enzyme) vs. cell-based assays (e.g., HEK293 transfection) under matched ATP concentrations .
  • Orthogonal validation : Confirm target engagement via thermal shift assays (TSA) or cellular thermal shift assays (CETSA) .
  • Solubility checks : Re-evaluate compound stability in assay buffers using LC-MS to rule out precipitation artifacts .

Q. What approaches assess metabolic stability in preclinical models?

  • Methodology :

  • Microsomal incubation : Test hepatic clearance using rat/human liver microsomes (RLM/HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4/2D6) to identify isoform-specific interactions .
  • In silico prediction : Apply QSAR models (e.g., MetaSite) to prioritize derivatives with favorable ADME profiles .

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